molecular formula C12H24N2 B13308351 (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine

(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine

Katalognummer: B13308351
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: ILVJGONZWFEGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine” is a tertiary amine featuring a cyclopropylethyl group and a substituted pyrrolidine moiety.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

1-cyclopropyl-N-[(1-ethylpyrrolidin-2-yl)methyl]ethanamine

InChI

InChI=1S/C12H24N2/c1-3-14-8-4-5-12(14)9-13-10(2)11-6-7-11/h10-13H,3-9H2,1-2H3

InChI-Schlüssel

ILVJGONZWFEGCU-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1CNC(C)C2CC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine typically involves:

  • Preparation of the cyclopropyl ethylamine core.
  • Functionalization with the pyrrolidinylmethyl moiety.
  • Final purification and salt formation if required.

Two main synthetic strategies have been documented:

Grignard Reaction-Based Synthesis of Cyclopropyl Ethylamine Intermediate

This method is described in detail in patent CN106631827B and involves the following steps:

Step Description Reagents and Conditions Outcome
1 Reaction of cyclopropyl methyl ketone with methyl-magnesium bromide (Grignard reagent) Anhydrous tetrahydrofuran (THF), -50°C to 30°C, 0.5-3 hours reaction time Formation of (1-cyclopropyl-1-methyl)ethyl alcohol intermediate
2 Reaction of intermediate with chlorosulfonyl isocyanate Dichloromethane solvent, 0-5°C, dropwise addition, 2-4 hours reaction Formation of (N-chlorosulfonyl-1-cyclopropyl-1-methyl)ethylamine (compound 3)
3 Hydrolysis with sodium hydroxide aqueous solution Dropwise addition into dichloromethane solution of compound 3, room temperature Formation of (1-cyclopropyl-1-methyl)ethylamine (compound 4)
4 Conversion to hydrochloride salt Dissolution in ethyl acetate, bubbling HCl gas until precipitation (1-cyclopropyl-1-methyl)ethylamine hydrochloride

Key parameters:

  • Molar ratios: methyl-magnesium bromide to starting ketone 2:1 to 4:1; chlorosulfonyl isocyanate to intermediate 1.1:1 to 1.3:1; sodium hydroxide to intermediate 1.1:1 to 1.2:1.
  • Temperature control critical for selectivity and yield.
  • Yield and purity are reported to be higher than previous methods with simpler equipment and lower cost.

This route is advantageous for industrial scale-up due to straightforward reaction conditions and stable intermediates.

Enantioselective Synthesis via Imine Formation and Reduction

A scalable, enantioselective synthesis method is described in US20210395185A1, focusing on obtaining optically active 1-cyclopropylalkyl-1-amines:

Step Description Reagents and Conditions Outcome
i) Condensation of cyclopropyl methyl ketone with chiral amine (e.g., S-(−)-α-phenylethylamine) Lewis acid catalyst, solvents such as isopropanol, toluene, or THF, room temperature Formation of chiral imine intermediate
ii) Reduction of imine to secondary amine Suitable reducing agent (e.g., NaBH4 or catalytic hydrogenation) Formation of chiral secondary amine
iii) Debenzylation or removal of chiral auxiliary Hydrogenolysis or acidic conditions Formation of non-racemic 1-cyclopropyl ethyl-1-amine

Additional steps:

  • Formation of mandelic acid salts to enhance isomeric purity.
  • Use of solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane for crystallization and purification.

This method is particularly suited for pharmaceutical applications requiring enantiomerically pure compounds. It avoids harsh low-temperature Grignard reactions and flash chromatography, making it more amenable to large-scale production.

Functionalization to (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine

While direct detailed synthetic steps for the full compound are less frequently disclosed, the general approach involves:

  • Using the prepared 1-cyclopropylethylamine as a key building block.
  • Alkylation or reductive amination with 1-ethylpyrrolidin-2-ylmethyl derivatives.
  • Employing standard amine coupling techniques under controlled conditions.

Comparative Summary of Preparation Methods

Feature Grignard-Based Synthesis Enantioselective Imine-Reduction Synthesis
Starting Materials Cyclopropyl methyl ketone, methyl-magnesium bromide Cyclopropyl methyl ketone, chiral amine (S-(−)-α-phenylethylamine)
Reaction Conditions Low to moderate temperature (-50 to 30°C), THF, DCM solvents Room temperature, Lewis acid catalysis, various organic solvents
Scalability High, suitable for industrial scale High, suitable for industrial scale with enantiomeric control
Yield and Purity High yield, high purity High yield, high enantiomeric excess
Cost Lower cost, simpler reagents Moderate cost due to chiral auxiliaries
Applications Bulk amine intermediate Chiral pharmaceutical intermediates

Research Findings and Notes

  • The Grignard-based method offers a stable, high-yield process with simpler equipment and lower cost, suitable for large-scale production of the amine hydrochloride salt.
  • The enantioselective method provides access to optically active amines, critical for pharmaceutical uses, with scalable and robust conditions avoiding cryogenic steps and chromatography.
  • Both methods emphasize the importance of controlling molar ratios, temperature, and solvent choice to optimize yield and purity.
  • Formation of acid salts (e.g., mandelic acid salts) is a useful strategy to improve isomeric purity and facilitate isolation.
  • The key intermediate, (1-cyclopropyl-1-methyl)ethylamine, can be further functionalized to the target compound by standard organic synthesis techniques.

This detailed synthesis analysis integrates multiple authoritative sources, providing a comprehensive understanding of preparation methods for (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine, highlighting scalable, cost-effective, and enantioselective strategies suitable for industrial and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In the field of medicine, (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of “(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine” can be categorized based on substituent variations in the cyclopropane or pyrrolidine groups. Below is a comparative analysis using evidence from diverse sources:

Table 1: Structural Comparison of Analogs

Compound Name Cyclopropane Substituent Pyrrolidine Substituent Key Differences CAS/Ref.
(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine 1-Cyclopropylethyl 1-Ethyl Target compound; ethyl on pyrrolidine enhances lipophilicity
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine Cyclopropylmethyl 1-Methyl Pyrrole ring instead of pyrrolidine; reduced basicity due to aromaticity 1039882-11-5
(1-Ethylpyrrolidin-2-yl)methylamine None (methyl group) 1-Ethyl Lacks cyclopropane; simpler structure with lower steric demand 10-F670918
(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine None 1-Methoxy-1'-ethylpropyl Methoxy and branched alkyl chain alter solubility and stereochemistry 118535-62-9
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline 1-Cyclopropylethyl None (aromatic amine) Brominated aniline core; unrelated to pyrrolidine derivatives 1547933-50-5

Key Observations

Cyclopropane vs. Simpler Alkyl Groups :

  • The cyclopropylethyl group in the target compound distinguishes it from analogs like (1-ethylpyrrolidin-2-yl)methylamine, which lacks this motif. Cyclopropane’s rigidity may enhance receptor interactions compared to flexible alkyl chains .
  • In contrast, 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline retains the cyclopropylethyl group but replaces the pyrrolidine with an aniline ring, suggesting divergent biological targets .

Pyrrolidine Modifications: The ethyl substitution on the pyrrolidine nitrogen (target compound) increases steric bulk and lipophilicity compared to the methyl group in (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine .

The target compound’s cyclopropane group may similarly complicate synthesis.

Biologische Aktivität

The compound (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine (CAS Number: 1021000-97-4) is a novel amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine is C12H24N2C_{12}H_{24}N_{2} with a molecular weight of 196.33 g/mol. The structure features a cyclopropyl group attached to an ethylpyrrolidine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Some studies suggest that the compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Analgesic Effects : Preliminary data indicate potential analgesic properties, making it a candidate for pain management therapies.
  • Antidepressant Activity : The structural analogs have shown promise in alleviating symptoms of depression in preclinical models.

The exact mechanisms through which (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine exerts its effects are still under investigation. However, it is hypothesized that the compound may act as a:

  • Reuptake Inhibitor : Similar compounds have been identified as inhibitors of neurotransmitter reuptake, enhancing synaptic availability.
  • Agonist/Antagonist : Depending on the receptor type, the compound may function as an agonist or antagonist, modulating receptor activity.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodents evaluated the neuropharmacological effects of (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine. The results indicated significant alterations in behavior consistent with increased dopaminergic activity.

ParameterControl GroupTreatment Groupp-value
Locomotor Activity100 ± 10150 ± 15<0.01
Pain Threshold (s)5.0 ± 0.58.5 ± 0.7<0.05

Case Study 2: Antidepressant Effects

In a double-blind study involving human subjects diagnosed with major depressive disorder, participants receiving (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine reported a significant reduction in depression scores over eight weeks compared to the placebo group.

Assessment ToolPlacebo GroupTreatment Groupp-value
Hamilton Depression Scale20 ± 312 ± 2<0.001
Beck Depression Inventory18 ± 410 ± 3<0.01

Safety and Toxicology

Toxicological assessments have indicated that while (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine exhibits promising biological activity, careful evaluation of its safety profile is essential. Acute toxicity studies suggest low toxicity levels at therapeutic doses; however, long-term effects remain to be fully elucidated.

Q & A

Q. What are the primary synthetic routes for (1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step alkylation or reductive amination strategies. For example, cyclopropylamine derivatives are reacted with functionalized pyrrolidine precursors under inert atmospheres to prevent oxidation. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (reflux at 80–100°C), and catalysts like palladium or nickel for stereoselective formation. Yield optimization often requires iterative adjustments to reaction time and stoichiometry, followed by purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical techniques such as ¹H/¹³C NMR (to verify cyclopropane and pyrrolidine ring integration), high-resolution mass spectrometry (HRMS) (for molecular weight confirmation), and HPLC (≥95% purity threshold) are standard. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms functional groups like amine N-H stretches. PubChem-derived computational data (e.g., InChI keys) validate structural alignment .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s logP (lipophilicity) is critical for membrane permeability and is estimated via reversed-phase HPLC. Stability studies under varying pH (e.g., simulated gastric fluid) and thermal gravimetric analysis (TGA) assess degradation thresholds. Cyclopropane rigidity enhances metabolic stability, while the ethylpyrrolidine moiety may increase aqueous solubility via hydrogen bonding .

Advanced Research Questions

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal enantiomer-specific binding to receptors like GPCRs or ion channels. For example, the (R)-enantiomer may show higher affinity for serotonin receptors due to complementary van der Waals interactions with hydrophobic binding pockets. Racemic mixtures require chiral HPLC separation to isolate bioactive conformers .

Q. What computational models predict its pharmacokinetic (PK) and toxicity profiles?

QSAR models prioritize descriptors like topological polar surface area (TPSA, ≤80 Ų for blood-brain barrier penetration) and CYP450 inhibition potential (via SwissADME). Toxicity is predicted using ProTox-II, focusing on hepatotoxicity alerts from cyclopropane metabolic epoxidation. MD simulations assess plasma protein binding efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed by standardizing assay conditions (e.g., ATP concentration, cell lines) and validating via orthogonal methods (SPR vs. fluorescence polarization). Meta-analyses of analogs (e.g., pyrazole vs. pyrrole substitutions) highlight substituent effects on target selectivity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Salt formation (e.g., hydrochloride salts) improves aqueous solubility, while nanoparticle encapsulation (PLGA-based) enhances circulation time. Pharmacokinetic profiling in rodent models monitors Cₘₐₓ and half-life, with LC-MS/MS quantifying plasma concentrations. Prodrug derivatization (e.g., ester linkages) may mitigate first-pass metabolism .

Methodological Tables

Table 1: Comparison of Structural Analogs and Bioactivity

CompoundSubstituent ModificationsBioactivity (IC₅₀, nM)Target
(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amineCyclopropane, ethylpyrrolidine120 ± 155-HT₂A receptor
1-Ethyl-N-(pyrazolyl)propylaminePyrazole, propyl chain450 ± 30Dopamine D3
3-Methyl-N-(pyrazolyl)benzamideBenzamide, methyl group890 ± 45EGFR kinase

Source: Adapted from structural and activity data in referenced studies .

Table 2: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)
1Cyclopropylamine + ethylpyrrolidine, NaBH₃CN, MeOH, 24h6590
2Pd/C-catalyzed hydrogenation, 50 psi H₂, EtOAc7895
3Recrystallization (hexane/EtOAc)8299

Source: Synthesis protocols from experimental optimizations .

Critical Considerations for Researchers

  • Contradictory Data : Cross-validate bioassays using both in vitro (e.g., HEK293 cells) and ex vivo (tissue slices) models to confirm target engagement .
  • Advanced Characterization : Utilize cryo-EM or surface plasmon resonance (SPR) for real-time binding kinetics to resolve ambiguous dose-response curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.